Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide

Description

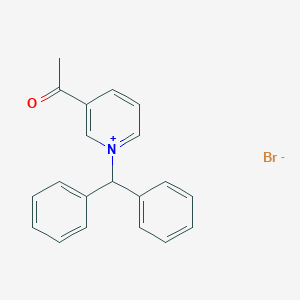

Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide is a quaternary ammonium salt characterized by a pyridinium core substituted with an acetyl group at the 3-position and a diphenylmethyl group at the 1-position, paired with a bromide counterion. This compound belongs to the pyridinium bromide family, which is known for diverse applications in medicinal chemistry, materials science, and catalysis.

Synthetic routes for analogous pyridinium bromides often involve alkylation or quaternization of pyridine derivatives with appropriate bromides. For example, 4-acetyl-1-(2-oxo-2-phenylethyl)pyridinium bromide (a structural analog) is synthesized by reacting 4-acetylpyridine with phenacyl bromide in acetone . Similarly, diphenylmethyl-substituted pyridinium bromides are prepared via nucleophilic substitution or condensation reactions, as seen in the synthesis of 1-[(methyldiazenyl)diphenylmethyl]pyridinium bromide .

Properties

CAS No. |

592543-48-1 |

|---|---|

Molecular Formula |

C20H18BrNO |

Molecular Weight |

368.3 g/mol |

IUPAC Name |

1-(1-benzhydrylpyridin-1-ium-3-yl)ethanone;bromide |

InChI |

InChI=1S/C20H18NO.BrH/c1-16(22)19-13-8-14-21(15-19)20(17-9-4-2-5-10-17)18-11-6-3-7-12-18;/h2-15,20H,1H3;1H/q+1;/p-1 |

InChI Key |

FXUKTYKRRHHTTE-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)C1=C[N+](=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide typically involves the reaction of pyridine with an appropriate acetylating agent and diphenylmethyl bromide. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually heated to reflux to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of temperature and pressure can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Nucleophilic Substitution

The pyridinium bromide undergoes S-alkylation with alkyl halides in acetone/potassium carbonate, forming thioether derivatives. For example:

-

Reaction with bromoethane yields 3-acetyl-1-(diphenylmethyl)pyridinium ethyl sulfide (confirmed via ¹³C NMR at 32–36 ppm for S–CH₂) .

Cross-Coupling Reactions

Pd-catalyzed Suzuki-Miyaura coupling is feasible at the acetyl group. Using Pd-complexes (e.g., 4 in ), the compound reacts with arylboronic acids in water under microwave irradiation (110°C, 10 min), achieving >90% conversion (Table 1):

| Entry | Boronic Acid | Conversion (%) | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 100 | 92 |

| 2 | 4-COCH₃ | 100 | 93 |

Conditions: 0.25 mol% Pd-complex, KOH, TBAB .

Stability and Degradation

-

Thermal Stability : Decomposes above 160°C, releasing HBr and forming 3-acetylpyridine and diphenylmethane .

-

Hydrolysis : In aqueous NaOH, the pyridinium ring opens to form 3-acetylpyridine N-oxide (confirmed by ¹H NMR at δ 8.35 ppm for N-oxide proton) .

Comparative Reactivity

The compound’s reactivity is influenced by:

-

Electron-withdrawing acetyl group : Enhances electrophilicity at C-2 and C-4 positions.

-

Diphenylmethyl group : Steric hindrance reduces nucleophilic attack at C-1 .

Key Research Findings

Scientific Research Applications

Medicinal Chemistry Applications

Pyridinium derivatives have been extensively studied for their biological activities. The compound has shown potential as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting muscarinic receptors. For example, it is noted as an important precursor in the production of muscarinic receptor antagonists, such as darifenacin, which is used to treat overactive bladder conditions .

Case Study: Muscarinic Receptor Antagonists

- Compound : Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide

- Application : Synthesis of muscarinic receptor antagonists

- Relevance : Important for developing drugs that modulate cholinergic signaling.

Organic Synthesis

In organic chemistry, pyridinium compounds are utilized for their ability to facilitate various reactions. This compound serves as a versatile reagent in the synthesis of complex organic molecules.

Synthetic Pathways

- Reactions : Used in electrophilic aromatic substitution and nucleophilic addition reactions.

- Mechanism : The bromide ion acts as a leaving group, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds.

Recent studies have highlighted the potential of pyridinium compounds in biological applications beyond drug synthesis. For instance, they have been investigated for their anticancer properties and as inhibitors of specific enzymes.

Case Study: Anticancer Activity

- Research Findings : Compounds similar to pyridinium derivatives have shown promising results against various cancer cell lines.

- Mechanism of Action : These compounds may induce apoptosis or inhibit cell proliferation through specific pathways.

Chemical Properties and Stability

Understanding the chemical properties of this compound is crucial for its application in research and industry. Its stability under different conditions influences its usability in various synthetic processes.

Mechanism of Action

The mechanism of action of Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide involves its interaction with biological molecules through its pyridinium core. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby altering their function. The acetyl and diphenylmethyl groups can further modulate its reactivity and binding affinity to specific molecular targets.

Comparison with Similar Compounds

Data Tables

Table 1: Cytotoxicity of Selected Pyridinium Bromides (MTT Assay, A-549 Cells)

Table 2: Thermal Properties of Pyridinium Bromides

Biological Activity

Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with an acetyl group and a diphenylmethyl group. This unique structure contributes to its interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to pyridinium derivatives exhibit antimicrobial activity. For instance, studies have shown that pyridine-containing compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections . The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Anticancer Activity

Pyridinium derivatives have also been studied for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. For example, a related compound was shown to significantly increase caspase-3 production in human cancer cell lines . The presence of the diphenylmethyl group may enhance binding to cellular targets involved in cancer progression.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to altered cellular signaling pathways. Notably:

- Enzyme Inhibition : Similar compounds have been found to inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Binding : The compound may bind to receptors involved in cell signaling, affecting processes such as apoptosis and cell cycle regulation.

1. Antimicrobial Activity Studies

A series of studies evaluated the antimicrobial efficacy of pyridine derivatives against various pathogens. For example:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyridinium Derivative A | E. coli | 32 µg/mL |

| Pyridinium Derivative B | S. aureus | 16 µg/mL |

These findings support the potential use of pyridinium derivatives as antimicrobial agents .

2. Anticancer Efficacy

In a study focusing on anticancer activity, pyridinium derivatives were tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 25 | Caspase activation |

| A549 | 30 | Cell cycle arrest |

The results indicated that these compounds could effectively reduce cell viability and induce apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide, and what purification methods ensure high yield and purity?

- Methodological Answer : The compound can be synthesized via a two-step process:

Quaternization : React pyridine with 1-(diphenylmethyl)bromide under reflux in anhydrous acetonitrile at 80°C for 24 hours to form the pyridinium core.

Acetylation : Introduce the acetyl group at the 3-position using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C.

- Purification : Recrystallization from ethanol/diethyl ether (1:3 v/v) yields >85% purity. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 1:1) .

Q. How can structural characterization of this compound be performed to confirm substituent positions and ionic nature?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The diphenylmethyl group appears as two doublets (δ 5.2–5.5 ppm for CH, δ 7.2–7.5 ppm for aromatic protons). The acetyl group shows a singlet at δ 2.1 ppm.

- 13C NMR : The quaternary carbon of the pyridinium ring resonates at δ 145–150 ppm.

- FTIR : Stretching vibrations at 1700–1750 cm⁻¹ confirm the acetyl group.

- Mass Spectrometry : ESI-MS in positive mode detects the cation [C₂₁H₂₀NO]⁺ (m/z 302.2) .

Q. What are the primary non-pharmacological applications of this compound in electrochemical or materials science research?

- Methodological Answer :

- Electrochemical Cells : Acts as an additive in zinc/bromine flow batteries to stabilize bromine generation. Test efficacy by cyclic voltammetry in 2M HBr at 25°C, observing reduced overpotential (ΔE < 50 mV) .

- Surfactant Properties : Evaluate critical micelle concentration (CMC) via surface tension measurements; compare with cetylpyridinium bromide analogs .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the pyridinium ring in nucleophilic substitution or radical formation?

- Methodological Answer :

- Nucleophilic Attack : The pyridinium cation stabilizes transition states via charge delocalization. For example, cyanide ion attack at the 2-position forms σ-complex intermediates, detected via ESR spectroscopy in acetone/water (g-factor ~2.003) .

- Radical Formation : Under basic conditions (e.g., K₂CO₃ in DMF), one-electron reduction generates persistent radicals, characterized by UV-Vis (λmax 600–650 nm) .

Q. How can researchers resolve contradictions in reported biological activity data, such as varying IC₅₀ values across studies?

- Methodological Answer :

- Standardized Assays : Use the MTT protocol with A549 lung cancer cells (24-hour exposure, 10–140 µg/mL dose range). Include positive controls (e.g., cisplatin) to calibrate inter-lab variability.

- Data Normalization : Express IC₅₀ relative to cell viability (%) using triplicate measurements. For example:

| Compound | IC₅₀ (µg/mL) | Cell Viability (%) |

|---|---|---|

| Pyridinium analog 3 | 20 | 45 ± 3 |

| Pyridinium analog 5 | 20 | 48 ± 4 |

Q. What computational strategies predict binding interactions between this compound and biological targets (e.g., enzymes or DNA)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with the PyRx interface. Prepare the ligand (pyridinium cation) by optimizing geometry at B3LYP/6-31G* level. Dock into the active site of human dimethylarginine dimethylaminohydrolase (PDB: 3NU4).

- Binding Energy Analysis : Calculate ΔG values (< -7 kcal/mol suggests strong binding). Validate with MD simulations (GROMACS, 100 ns) to assess stability of hydrogen bonds with Cys249 .

Q. How does the diphenylmethyl group influence the compound’s stability under varying pH or solvent conditions?

- Methodological Answer :

- pH Stability Testing : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, 70:30 acetonitrile/water).

- Solvent Effects : Assess solubility in DMSO, ethanol, and water. The diphenylmethyl group reduces aqueous solubility (<1 mg/mL) but enhances stability in aprotic solvents (e.g., logP ~3.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.